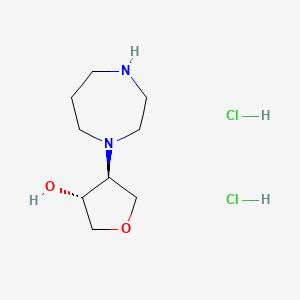
(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a thioketone group. The presence of hydroxyphenyl and phenylallylidene groups further enhances its chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process:
-
Formation of Thiazolidinone Core: : The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
-
Introduction of Hydroxyphenyl Group: : The hydroxyphenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a hydroxyphenyl halide and a strong base like sodium hydride or potassium tert-butoxide.
-
Formation of Phenylallylidene Moiety: : The final step involves the condensation of the thiazolidinone derivative with cinnamaldehyde under basic conditions to form the phenylallylidene moiety. This step is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the phenylallylidene moiety, converting it into a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as proteins and DNA makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are primarily used as antidiabetic agents.
Thiazolidinones: A broader class that includes various derivatives with different biological activities.
Uniqueness
What sets (Z)-3-(3-hydroxyphenyl)-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one apart is its unique combination of hydroxyphenyl and phenylallylidene groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-15-10-5-9-14(12-15)19-17(21)16(23-18(19)22)11-4-8-13-6-2-1-3-7-13/h1-12,20H/b8-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAMNQSXKKLER-MAHQCVNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)
![N-[(furan-2-yl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2745484.png)


![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)



![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)
